Methyl 4-hydroxy-2-iodo-3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-2-iodo-3-methoxybenzoate is an organic compound with the molecular formula C9H9IO4 and a molecular weight of 308.07 g/mol . This compound is characterized by the presence of iodine, hydroxyl, and methoxy functional groups attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-2-iodo-3-methoxybenzoate typically involves the iodination of a precursor compound, such as Methyl 4-hydroxy-3-methoxybenzoate. The reaction conditions often include the use of iodine and an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-iodo-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Methyl 4-hydroxy-2-oxo-3-methoxybenzoate.
Reduction: Methyl 4-hydroxy-3-methoxybenzoate.
Substitution: Methyl 4-hydroxy-2-azido-3-methoxybenzoate.
Scientific Research Applications
Methyl 4-hydroxy-2-iodo-3-methoxybenzoate is utilized in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and as a probe for biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-2-iodo-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. Additionally, the hydroxyl and methoxy groups can form hydrogen bonds and hydrophobic interactions, respectively, contributing to the overall activity of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-iodo-4-methoxybenzoate: Similar structure but lacks the hydroxyl group.
Methyl 2-hydroxy-4-methoxybenzoate: Similar structure but lacks the iodine atom.
Methyl 4-hydroxy-3-methoxybenzoate: Similar structure but lacks the iodine atom.
Uniqueness
Methyl 4-hydroxy-2-iodo-3-methoxybenzoate is unique due to the presence of both iodine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various research fields and enhances its potential as a valuable chemical intermediate .
Properties
Molecular Formula |
C9H9IO4 |
---|---|
Molecular Weight |
308.07 g/mol |
IUPAC Name |
methyl 4-hydroxy-2-iodo-3-methoxybenzoate |
InChI |
InChI=1S/C9H9IO4/c1-13-8-6(11)4-3-5(7(8)10)9(12)14-2/h3-4,11H,1-2H3 |
InChI Key |
DBFNULMDVHMFIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1I)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.